molecular formula C24H26N2O5 B2386558 1-(2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 903204-01-3

1-(2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Cat. No.: B2386558
CAS No.: 903204-01-3
M. Wt: 422.481
InChI Key: BJCZJYPLWHMXLO-UHFFFAOYSA-N
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Description

1-(2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Evaluation

The compound 1-(2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide, due to its structural complexity, has been the subject of various synthetic and biological evaluation studies. For instance, research by Ramaganesh et al. (2010) focused on synthesizing a series of coumarin derivatives containing the thiazolidin-4-one ring, which included structures similar to the compound . These synthesized compounds underwent biological evaluation, revealing potential antibacterial activities against various bacterial strains such as Staphylococcus aureus and Escherichia coli (Ramaganesh, Bodke, & Venkatesh, 2010).

Structural Analysis and Derivative Synthesis

In another study, the structural characteristics and derivatives of compounds related to this compound were explored. Reis et al. (2013) investigated the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, providing insight into their molecular conformations and potential for further chemical modifications (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Antimicrobial and Anti-inflammatory Applications

The antimicrobial and anti-inflammatory properties of compounds structurally related to this compound have been studied extensively. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities in vitro (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Evaluations

Pharmacological studies involving derivatives of this compound have highlighted their potential as therapeutic agents. Chaudhari et al. (2013) identified a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as transient receptor potential melastatin 8 (TRPM8) channel blockers, providing valuable insights into their analgesic properties and potential applications in treating neuropathic pain (Chaudhari, Kadam, Khairatkar-Joshi, Mukhopadhyay, Karnik, Raghuram, Rao, Vaiyapuri, Wale, Bhosale, Gudi, Sangana, & Thomas, 2013).

Properties

IUPAC Name

1-[2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-18-4-2-16(3-5-18)21-15-31-22-14-19(6-7-20(22)23(21)27)30-13-12-26-10-8-17(9-11-26)24(25)28/h2-7,14-15,17H,8-13H2,1H3,(H2,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCZJYPLWHMXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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